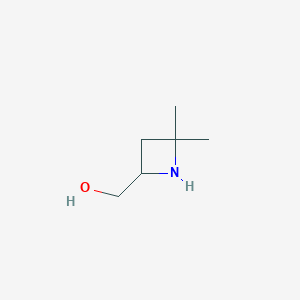
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate is a synthetic organic compound that belongs to the class of methacrylate derivatives. It is characterized by the presence of a methacryloyloxy group, a dioxopyrrolidine ring, and a sulfonate group. This compound is of significant interest in various fields due to its unique chemical structure and properties, which make it suitable for a range of applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves the esterification of methacrylic acid with 1-(2,5-dioxopyrrolidin-3-yl)sulfonic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methacryloyloxy group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions, such as using reducing agents like sodium borohydride, to yield reduced derivatives.
Substitution: The sulfonate group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized methacryloyloxy derivatives.
Reduction: Reduced methacryloyloxy derivatives.
Substitution: Substituted sulfonate derivatives.
科学的研究の応用
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties, such as hydrophilicity and biocompatibility.
Biology: The compound is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
作用機序
The mechanism of action of Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The methacryloyloxy group can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and functionality. The sulfonate group enhances the compound’s solubility and ionic interactions, making it suitable for various applications in aqueous environments. The dioxopyrrolidine ring contributes to the compound’s stability and reactivity.
類似化合物との比較
- Sodium methacrylate
- Sodium 2-(methacryloyloxy)ethyl sulfonate
- Sodium 3-(methacryloyloxy)propyl sulfonate
Comparison: Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate is unique due to the presence of the dioxopyrrolidine ring, which imparts distinct chemical and physical properties compared to other methacrylate derivatives. This ring structure enhances the compound’s stability and reactivity, making it more suitable for specific applications in polymer synthesis and biomedical research. The sulfonate group also provides improved solubility and ionic interactions, distinguishing it from other similar compounds.
特性
分子式 |
C8H8NNaO7S |
|---|---|
分子量 |
285.21 g/mol |
IUPAC名 |
sodium;1-(2-methylprop-2-enoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C8H9NO7S.Na/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15;/h5H,1,3H2,2H3,(H,13,14,15);/q;+1/p-1 |
InChIキー |
GGKITLHGLSVNRX-UHFFFAOYSA-M |
正規SMILES |
CC(=C)C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)

![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)



